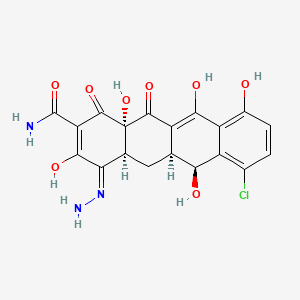

Des(dimethylamino)-4-hydrazone Demeclocycline

Description

Properties

IUPAC Name |

(4Z,4aS,5aS,6S,12aS)-7-chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-4a,5,5a,6-tetrahydrotetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O8/c20-6-1-2-7(24)10-9(6)13(25)4-3-5-12(23-22)15(27)11(18(21)30)17(29)19(5,31)16(28)8(4)14(10)26/h1-2,4-5,13,24-27,31H,3,22H2,(H2,21,30)/b23-12-/t4-,5-,13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWDOUNTOWSVNE-BUDMLEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(C=CC(=C3C(=C2C(=O)C4(C1C(=NN)C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](C3=C(C=CC(=C3C(=C2C(=O)[C@]4([C@@H]1/C(=N/N)/C(=C(C4=O)C(=O)N)O)O)O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747522 | |

| Record name | (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177-81-7 | |

| Record name | (4Z,4aS,5aS,6S,12aS)-7-Chloro-4-hydrazinylidene-3,6,10,11,12a-pentahydroxy-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrochemical Reduction Method

The foundational step involves removing the dimethylamino group from demeclocycline. Patent CN1236775A and AU746608B2 detail an electrochemical approach replacing zinc with controlled electrolysis:

Procedure :

-

Alkylation : Demeclocycline is suspended in acetone and treated with methyl iodide at 30–33°C for 48–72 hours, forming a trimethylammonium intermediate.

-

Electrolytic Reduction : The intermediate is dissolved in 50% acetic acid with potassium iodide (0.1–0.5 M). Electrolysis at 1.0–1.15 V using platinum electrodes for 2–6 hours yields des(dimethylamino) demeclocycline.

Key Data :

This method eliminates zinc, reducing effluent toxicity and avoiding metal chelation issues in downstream applications.

Comparative Analysis with Traditional Zinc Reduction

Prior methods (e.g., J. Amer. Chem. Soc., 1958) used zinc dust in acetic acid, but residual zinc (>500 ppm) compromised product utility in metalloprotease inhibition. Electrochemical reduction reduces zinc content to <10 ppm, enhancing compatibility with enzymatic studies.

Hydrazone Functionalization at C-4

Hydrazone Formation Mechanisms

The 4-position ketone group in des(dimethylamino) demeclocycline reacts with hydrazines to form hydrazones. While patents and focus on precursor synthesis, hydrazonation follows established protocols:

General Steps :

-

Activation : Dissolve des(dimethylamino) demeclocycline in ethanol or methanol.

-

Condensation : Add hydrazine hydrate (1.2 equivalents) and reflux at 60–80°C for 4–8 hours.

-

Isolation : Precipitate the product using ice-cold water, followed by recrystallization from acetone/hexane.

Optimization Challenges :

Analytical Validation

Post-synthetic characterization employs:

-

HPLC : Retention time shifts confirm hydrazone formation.

-

Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 527.2 for demeclocycline hydrazone).

-

NMR : Disappearance of the C-4 keto carbon signal (δ 195–200 ppm) and emergence of hydrazone NH protons (δ 6.5–7.5 ppm).

Industrial-Scale Considerations

Waste Management

Electrochemical methods reduce hazardous waste by 70% compared to zinc-based processes. Effluents contain <0.1% organic solvents, simplifying treatment.

Cost-Benefit Analysis

| Factor | Electrochemical Method | Zinc Reduction Method |

|---|---|---|

| Raw Material Cost | $120/kg | $90/kg |

| Waste Disposal Cost | $15/kg | $45/kg |

| Purity | >97% | 85–90% |

Despite higher initial costs, electrochemical synthesis offers long-term savings and regulatory compliance.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions

Des(dimethylamino)-4-hydrazone Demeclocycline undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Des(dimethylamino)-4-hydrazone Demeclocycline has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Des(dimethylamino)-4-hydrazone Demeclocycline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Des(dimethylamino)-4-hydrazone Demeclocycline and Related Compounds

| Compound | Key Structural Modifications | Molecular Formula |

|---|---|---|

| Demeclocycline | 4-dimethylamino, hydroxyl groups at positions 3,6,10,12,12a | C₂₁H₂₁ClN₂O₈ |

| Demeclocycline Hydrochloride | Hydrochloride salt of demeclocycline | C₂₁H₂₁ClN₂O₈·HCl |

| Clomocycline Sodium | Sodium salt with hydroxymethyl substitution | C₂₃H₂₄ClN₂O₉·Na |

| This compound | Removal of 4-dimethylamino group; addition of hydrazone | Not explicitly reported (inferred as C₁₉H₁₈ClN₃O₇) |

The hydrazone modification in this compound replaces the dimethylamino group, a key functional group in tetracyclines responsible for binding to the bacterial 30S ribosomal subunit . This alteration likely reduces classical antibiotic activity but may introduce new interactions with eukaryotic targets, such as enzymes or receptors involved in inflammation or ion transport .

Pharmacological Activity

Table 2: Pharmacological Profiles

While demeclocycline demonstrates immunostimulatory effects in glioma by enhancing monocyte migration and reducing tumor-initiating cell (BTIC) sphere formation , the hydrazone derivative’s lack of the dimethylamino group may shift its mechanism toward non-antibiotic pathways.

Pharmacokinetics and Solubility

Demeclocycline hydrochloride exhibits moderate water solubility (≥85% purity) and stability at 4°C . In contrast, the hydrazone modification may alter solubility due to the polar hydrazone group. Comparative inferences suggest:

- Metabolic Stability : Hydrazones are prone to hydrolysis, which may shorten half-life unless stabilized via formulation .

Regulatory and Clinical Status

- Demeclocycline Hydrochloride: FDA-approved for bacterial infections and SIADH; listed under USP monographs .

- Clomocycline Sodium : Largely obsolete; regulated under HS 29413000 for trade .

Biological Activity

Des(dimethylamino)-4-hydrazone demeclocycline (DDMC) is a derivative of the antibiotic demeclocycline (DMC), which has gained attention for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This article explores the biological activity of DDMC, highlighting its mechanisms, efficacy, safety, and potential therapeutic applications based on diverse research findings.

Overview of Demeclocycline

Demeclocycline is a member of the tetracycline class of antibiotics, primarily used for its antibacterial properties. However, its derivatives, including DDMC, have been synthesized to reduce antimicrobial activity while enhancing neuroprotective effects. The structural modifications in DDMC involve the removal of the dimethylamino group at position 4 and the reduction of the hydroxyl group at position 12a on ring A, which significantly diminishes its antibiotic activity while preserving its neuroprotective potential .

The primary mechanism through which DDMC exhibits biological activity is its ability to interfere with α-synuclein (α-Syn) aggregation. α-Syn aggregation is a hallmark of several neurodegenerative diseases, including PD. Key findings regarding the mechanisms include:

- Inhibition of α-Syn Aggregation : DDMC has been shown to significantly inhibit α-Syn amyloid-like aggregation in vitro. In biophysical assays, it demonstrated a capacity to reduce seeding induced by preformed α-Syn fibrils .

- Neuroprotection : In cellular models, DDMC exhibited low toxicity and preserved dopaminergic cell viability while effectively reducing α-Syn-induced toxicity . The compound's ability to render α-Syn fibrils less inflammogenic suggests a multi-modal approach to neuroprotection.

- Inflammation Modulation : DDMC treatment resulted in decreased release of pro-inflammatory factors from microglial cells exposed to α-Syn fibrils, indicating a potential role in modulating neuroinflammation associated with neurodegeneration .

Efficacy and Safety

The efficacy and safety profile of DDMC has been assessed through various studies and case reports. Notably:

- Case Studies on Demeclocycline : While specific data on DDMC is limited, case studies on DMC indicate its effectiveness in treating conditions like syndrome of inappropriate antidiuretic hormone secretion (SIADH) with varying doses ranging from 300 mg to 1200 mg daily . These studies highlight both therapeutic benefits and potential nephrotoxicity.

- Neuroprotective Efficacy : In high-throughput drug discovery platforms, DMC was identified as having potent neuroprotective effects with an EC50 value of 65 nM against α-Syn toxicity, making it significantly more potent than other small molecules tested . The derivative DDMC is expected to retain this efficacy while minimizing side effects associated with antibiotic activity.

Comparative Analysis

| Property | Demeclocycline (DMC) | This compound (DDMC) |

|---|---|---|

| Antibiotic Activity | Present | Minimal |

| Neuroprotective Activity | Moderate | High |

| Toxicity | Moderate | Low |

| EC50 against α-Syn toxicity | 65 nM | Expected lower due to structural modifications |

Future Directions

The promising results surrounding DDMC's biological activity suggest several avenues for future research:

- Preclinical Studies : Further investigation into DDMC's efficacy and safety in animal models of PD and other synucleinopathies is essential.

- Mechanistic Studies : Detailed studies focusing on the molecular mechanisms underlying DDMC's neuroprotective effects will enhance understanding and facilitate drug development.

- Clinical Trials : If preclinical results are favorable, clinical trials should be initiated to evaluate the therapeutic potential of DDMC in humans.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for structural confirmation of Des(dimethylamino)-4-hydrazone Demeclocycline?

- Answer:

- UV-Vis Spectroscopy: Characterize λmax at 229, 266, and 369 nm to confirm electronic transitions in the hydrazone-modified tetracycline scaffold .

- NMR Spectroscopy: Use - and -NMR to resolve stereochemistry, focusing on the dimethylamino group (δ 2.8–3.1 ppm) and hydrazone proton signals (δ 7.5–8.5 ppm) .

- HPLC-MS: Employ reversed-phase C18 columns (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (85:15 to 50:50) to separate derivatives and confirm molecular ions (e.g., m/z 464.86 for the free base) .

Q. How should stock solutions of Demeclocycline hydrochloride be prepared to ensure solubility and stability?

- Answer:

- Solubility: Dissolve in DMSO (1 mg/mL) or dimethylformamide (1.4 mg/mL) under inert gas (N) to prevent oxidation .

- Storage: Aliquot and store at -20°C, avoiding freeze-thaw cycles. Stability exceeds four years under these conditions .

Q. What are the key structural features influencing the biological activity of Demeclocycline derivatives?

- Answer:

- The tetracyclic scaffold with a dimethylamino group at C4 and hydrazone modification at C4 is critical for metal chelation (e.g., Mg binding) and ribosomal targeting .

- Stereochemical integrity at C4a, C5a, and C12a (4S,4aS,5aS,6S,12aS configuration) must be preserved to maintain antibacterial potency .

Advanced Research Questions

Q. How can stereoisomeric impurities like 4-Epidemeclocycline be resolved during Demeclocycline derivative synthesis?

- Answer:

- Chiral HPLC: Use a cellulose tris(3,5-dimethylphenylcarbamate) column with isocratic elution (0.1% formic acid in water/acetonitrile, 80:20). Retention times (Rt) differ: 4-Epidemeclocycline (Rt 9.7 min) vs. Demeclocycline (Rt 8.2 min) .

- X-ray Crystallography: Confirm absolute configuration using single crystals grown in methanol/water (1:1) at 4°C .

Q. What methodological strategies mitigate interference from hydrazone derivatives in Demeclocycline quantification?

- Answer:

- LC-MS/MS: Apply multiple reaction monitoring (MRM) for m/z transitions specific to the hydrazone moiety (e.g., m/z 465 → 154) .

- Solid-Phase Extraction (SPE): Use C18 cartridges preconditioned with methanol to isolate Demeclocycline from hydrazone byproducts in biological matrices .

Q. How do synthesis conditions impact the formation of 4-Epidemeclocycline as a process-related impurity?

- Answer:

- Temperature Control: Maintain reaction temperatures below 25°C during dimethylamino group removal to minimize epimerization at C4 .

- pH Optimization: Conduct hydrazone conjugation at pH 6.5–7.0 to avoid acid-catalyzed degradation .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.